![molecular formula C18H24N2O B14622326 3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one CAS No. 60260-61-9](/img/structure/B14622326.png)
3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one is a complex organic compound that features an indole moiety fused with a cyclooctane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes or receptors involved in cell signaling, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-propanol: A simpler compound with similar functional groups but lacking the indole moiety.
3-Amino-1-adamantanol: Contains an adamantane structure instead of the cyclooctane ring.
Uniqueness
3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one is unique due to its fused indole and cyclooctane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
60260-61-9 |
|---|---|
Fórmula molecular |
C18H24N2O |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
3-amino-1-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)butan-1-one |
InChI |
InChI=1S/C18H24N2O/c1-13(19)12-18(21)20-16-10-5-3-2-4-8-14(16)15-9-6-7-11-17(15)20/h6-7,9,11,13H,2-5,8,10,12,19H2,1H3 |
Clave InChI |
YEAPQTBJVPUIJX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)N1C2=C(CCCCCC2)C3=CC=CC=C31)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



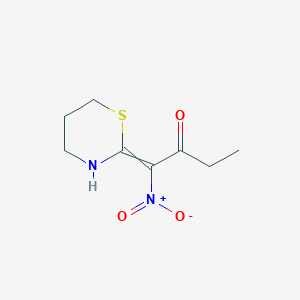
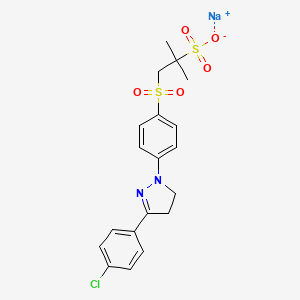
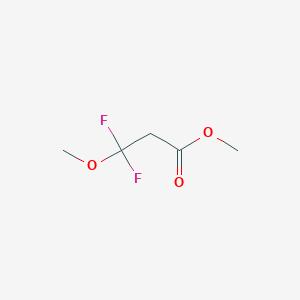

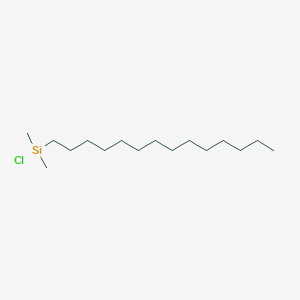
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
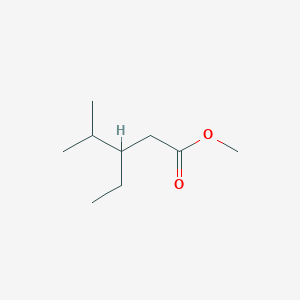
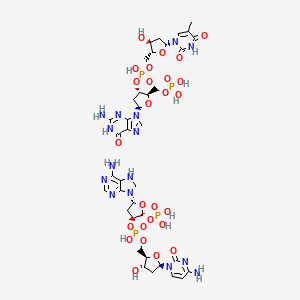
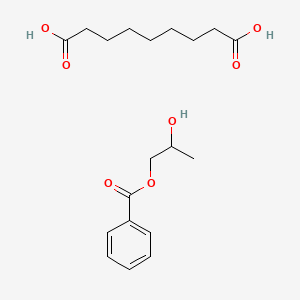
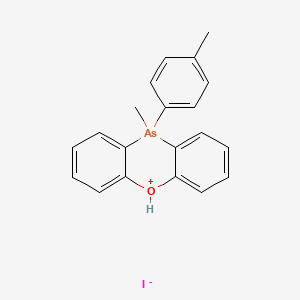

![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)
